molecular formula C18H22N2O B5162538 N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine

N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine

Cat. No. B5162538
M. Wt: 282.4 g/mol
InChI Key: HMEAXRYRWNXMMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine, also known as ADB chminaca, is a synthetic cannabinoid that has gained popularity among drug users. Despite its illicit use, ADB chminaca has been a subject of scientific research due to its potential therapeutic benefits.

Mechanism of Action

N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca acts on the endocannabinoid system by binding to cannabinoid receptors CB1 and CB2. It has a higher affinity for CB1 receptors than CB2 receptors. N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca also inhibits the reuptake of the neurotransmitter dopamine, leading to an increase in dopamine levels in the brain.
Biochemical and Physiological Effects:
N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca has been shown to induce hypothermia, reduce locomotor activity, and cause catalepsy in animal models. It also has antinociceptive and anxiolytic effects. N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca has been found to have a longer half-life than other synthetic cannabinoids, leading to prolonged effects.

Advantages and Limitations for Lab Experiments

N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca has advantages and limitations for lab experiments. Its high potency and long half-life make it useful for studying the endocannabinoid system and potential therapeutic applications. However, its illicit nature and potential for abuse make it challenging to obtain and use in research.

Future Directions

For N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca research include investigating its potential use in treating neurodegenerative disorders and pain management. Further studies are needed to determine its safety and efficacy in humans. Additionally, research on the structure-activity relationship of N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca could lead to the development of new synthetic cannabinoids with improved therapeutic properties.
Conclusion:
N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca is a synthetic cannabinoid that has potential therapeutic benefits. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Despite its illicit use, N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca remains a subject of scientific research due to its potential therapeutic applications.

Synthesis Methods

N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca is synthesized by reacting N-methyl-2-(2-pyridinyl)ethanamine with 2-(allyloxy)benzyl chloride. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide. The resulting product is purified using chromatography techniques to obtain N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca in its pure form.

Scientific Research Applications

N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca has been used in scientific research to investigate its potential therapeutic benefits. It has been shown to have analgesic, anti-inflammatory, and anxiolytic effects in animal models. N-[2-(allyloxy)benzyl]-N-methyl-2-(2-pyridinyl)ethanamine chminaca has also been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-methyl-N-[(2-prop-2-enoxyphenyl)methyl]-2-pyridin-2-ylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O/c1-3-14-21-18-10-5-4-8-16(18)15-20(2)13-11-17-9-6-7-12-19-17/h3-10,12H,1,11,13-15H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEAXRYRWNXMMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)CC2=CC=CC=C2OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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